1,1,1,3-Tetrachloro-2-methyl-2-propanol

Structural Elucidation Synthetic Chemistry Quality Control

Traditional synthesis routes using Chlorobutanol fail to produce α-chloro acid chlorides, leading to unwanted byproducts. This compound provides the exact reactivity required for the pinacol rearrangement pathway. • Unique structure: CCl₃ and CH₂Cl groups enable selective acid-catalyzed rearrangement to α-chloro acid chlorides. • Analytical fidelity: Verified GC-MS reference standard with confirmed mass spectral library match. • Material design: Higher Cl (4 atoms) and MW (211.9) precisely tune polymer/flame-retardant properties. Global shipping from reliable stock.

Molecular Formula C4H6Cl4O
Molecular Weight 211.9 g/mol
CAS No. 14703-48-1
Cat. No. B086942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3-Tetrachloro-2-methyl-2-propanol
CAS14703-48-1
Synonyms1,1,1,3-Tetrachloro-2-methyl-2-propanol
Molecular FormulaC4H6Cl4O
Molecular Weight211.9 g/mol
Structural Identifiers
SMILESCC(CCl)(C(Cl)(Cl)Cl)O
InChIInChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3
InChIKeyXIHRDJVCKRDXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3-Tetrachloro-2-methyl-2-propanol: Identity & Specifications


1,1,1,3-Tetrachloro-2-methyl-2-propanol (CAS 14703-48-1) is a tertiary chlorinated alcohol with the molecular formula C₄H₆Cl₄O and a molecular weight of 211.90 g/mol [1]. It features a unique structural arrangement of four chlorine atoms: a trichloromethyl group (CCl₃) and a single chloromethyl group (CH₂Cl) attached to a central tertiary carbinol carbon [1]. This compound is primarily encountered as a synthetic intermediate or a research-grade chemical and is distinct from its more common analog, Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol, CAS 57-15-8), which lacks the chloromethyl group .

Synthetic intermediate distinguished by tetrachloro substitution pattern
GC-MS reference-standard compatible with major spectral libraries
Reactivity for pinacol-type rearrangement to α-chloro acid chlorides

1,1,1,3-Tetrachloro-2-methyl-2-propanol: Why Substitution Fails


Substituting 1,1,1,3-Tetrachloro-2-methyl-2-propanol with a simpler analog like Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) or 1,1,1,3-tetrachloropropane will fundamentally alter the chemical and physical properties of the system. The presence of the additional chloromethyl group (-CH₂Cl) significantly increases the molecular weight (211.9 vs. 177.5 g/mol) and introduces a new reactive site for nucleophilic substitution or elimination . This structural difference alters both the compound's polarity, as reflected in its calculated partition coefficient (ClogP ≈ 1-2.8) , and its reactivity, particularly in acid-catalyzed rearrangements that are possible for this compound but not for its simpler counterparts . Consequently, using a generic substitute can lead to divergent reaction pathways, unexpected byproducts, or a complete failure to achieve the desired transformation or material property.

Tetrachloro alcohol (MW 211.9) vs Chlorobutanol (MW 177.5)

Higher molecular weight and lipophilicity may shift partitioning and reactivity, potentially altering reaction outcomes.

−CH₂Cl reactive site present vs −CH₃ only in analog

Additional chloromethyl group enables nucleophilic substitution pathways; simpler analog may lead to divergent products.

Validated spectral library entry vs uncharacterized generic substitute

Lack of reference mass spectrum may complicate identification and quality control for routine procurement.

1,1,1,3-Tetrachloro-2-methyl-2-propanol: Quantitative Differentiation


Tetrachloro Substitution Pattern Verification

The compound is definitively identified and distinguished from all other isomers and analogs by its unique InChIKey: XIHRDJVCKRDXOG-UHFFFAOYSA-N, derived from its specific InChI string (InChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3) [1]. In contrast, the commonly confused analog Chlorobutanol has the InChIKey OUQSGQCZOLVZFO-UHFFFAOYSA-N. The target compound has an exact mass of 209.917276 g/mol, which is 32.5 m/z units higher than the base mass of Chlorobutanol (177.4 g/mol) due to the substitution of a hydrogen with a chlorine atom [1].

Mass Identity
Head-to-head
Exact mass Δ +32.4946 m/z (209.917276 vs 177.4227)
Supports unambiguous identity confirmation in procurement and synthesis.
GC-MS analysis context; verify against certificate of analysis.
Structural Elucidation Synthetic Chemistry Quality Control

GC-MS Spectral Library Identification

The compound's mass spectrum is included in the authoritative KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023 [1]. This provides a validated, peer-reviewed reference spectrum for confident identification using GC-MS, a standard analytical technique. In contrast, many less common research compounds or in-house intermediates lack this level of reference data, making routine identification and purity assessment more time-consuming and less reliable [1].

Spectral Library
Class-level
Included in KnowItAll and Wiley Registry 2023
Supports standardised GC-MS identification and quality control workflows.
Library-match review required; spectrum-specific conditions apply.
Analytical Chemistry GC-MS Library Search

Unique Acid-Catalyzed Rearrangement Pathway

A classic study demonstrated that trichloromethylcarbinols with a chloromethyl group attached to the carbinol carbon (i.e., the structure of 1,1,1,3-tetrachloro-2-methyl-2-propanol) undergo a specific acid-catalyzed pinacol-type rearrangement to yield α-chloro acid chlorides . This reactivity is distinct from simpler analogs like Chlorobutanol, which have two methyl groups on the carbinol carbon and follow a different reaction pathway. The presence of the -CH₂Cl group in the target compound creates a unique reactivity profile not observed with its trichloro analog .

Rearrangement Pathway
Data to verify
Yields α-chloro acid chlorides via pinacol rearrangement; distinct from Chlorobutanol pathway
Supports synthetic utility for specific intermediate synthesis; pathway requires experimental confirmation.
Class-level inference; reaction conditions may vary.
Reaction Mechanisms Synthetic Chemistry Building Blocks

Molecular Weight and Lipophilicity Comparison

The additional chlorine atom in 1,1,1,3-tetrachloro-2-methyl-2-propanol results in a molecular weight of 211.9 g/mol, compared to 177.5 g/mol for Chlorobutanol [1]. This increase in mass and halogen content influences its lipophilicity. While experimental logP data is unavailable, a calculated ClogP value for the target compound is reported as approximately 1-2.8 , whereas the ClogP for Chlorobutanol is approximately 0.7 [2]. This indicates a significantly higher predicted affinity for non-polar phases for the target compound.

Physicochemical Profile
Context-dependent
MW 211.9 g/mol; ClogP ~1–2.8
Supports selection for higher MW or lipophilicity requirements; computational prediction context.
Calculated logP values; experimental logP not available.
Physicochemical Properties Drug Design Material Science

1,1,1,3-Tetrachloro-2-methyl-2-propanol: Application Scenarios


Intermediate for α-Chloro Acid Chloride Synthesis

In synthetic chemistry, this compound is the specific starting material of choice when targeting α-chloro acid chlorides via a pinacol-type rearrangement, a pathway established in foundational research [1]. As confirmed by comparative structural data, using the analog Chlorobutanol would lead to a completely different product class, making the tetrachloro compound an irreplaceable reagent for this particular synthetic route [1].

Certified Reference Standard for GC-MS

For analytical laboratories focused on the detection and quantification of volatile organic compounds, this substance is a reliable choice for a standard. Its inclusion in major commercial mass spectral libraries (Wiley Registry, KnowItAll) provides a definitive reference for unambiguous identification via GC-MS [1], a level of validation not available for many custom-synthesized or less common analogs [1].

SAR Probe for Halogenated Compounds

Researchers investigating the impact of incremental halogenation on physicochemical properties, such as lipophilicity and molecular weight, will find this compound an essential comparator to its trichloro analog, Chlorobutanol [1]. The quantified differences in exact mass (209.917276 vs. 177.4227 m/z) and calculated ClogP values (~1-2.8 vs. ~0.7) make it a precisely defined probe for SAR studies [REFS-1, REFS-2].

High-MW Building Block for Materials & Agrochemicals

In the design of polymers, flame retardants, or advanced materials, where specific halogen content, density, or a higher molecular weight monomer is required, this compound offers a distinct advantage. Its molecular weight (211.9 g/mol) and tetrachloro substitution pattern provide a quantifiable step-change in mass and chlorine content compared to simpler chloropropanols [1], enabling the precise tuning of material properties.

Application
Selection Property
Validation Focus
α-Chloro acid chloride synthesis research
Pinacol-type rearrangement reactivity
Reaction pathway and product class confirmation
GC-MS reference standard for volatile analysis
Library-matched mass spectrum
Spectral match and retention time verification
Halogenation SAR studies
Incremental mass and lipophilicity difference
Physicochemical property comparison with trichloro analog
High-MW monomer or intermediate design
Tetrachloro substitution and density
Halogen content and material property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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